![molecular formula C18H16N4O3S B6567107 7,8-dimethoxy-2-[(3-methylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one CAS No. 1021260-73-0](/img/structure/B6567107.png)
7,8-dimethoxy-2-[(3-methylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
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Description
The compound “7,8-dimethoxy-2-[(3-methylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one” belongs to a class of organic compounds known as thiadiazoles . Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms . They have been the subject of considerable interest for designing new antitumor agents .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups including two methoxy groups, an amino group attached to a methylphenyl group, and a thiadiazole ring fused with a quinazolinone ring. The exact structure would need to be determined using spectroscopic techniques such as IR, NMR, and mass spectrometry .Chemical Reactions Analysis
Thiadiazoles can participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, undergo nucleophilic substitution reactions, and participate in cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, thiadiazoles are stable compounds. They are typically solid at room temperature and have moderate to high melting points .Mechanism of Action
Target of Action
The primary targets of this compound are bacterial strains such as Klebsiella pneumoniae and Staphylococcus hominis . These bacteria are known to cause various infections in humans, and the compound’s ability to inhibit these bacteria suggests its potential as an antibacterial agent.
Mode of Action
The compound interacts with its targets by disrupting processes related to DNA replication . This disruption inhibits the replication of both bacterial and cancer cells . The compound’s interaction with calf thymus-DNA (CT-DNA) has also been investigated .
Biochemical Pathways
The compound affects the biochemical pathways related to DNA replication. By disrupting these pathways, it inhibits the growth and proliferation of target bacteria
Pharmacokinetics
The strong aromaticity of the 1,3,4-thiadiazole ring, which is part of the compound’s structure, provides great in vivo stability to this five-membered ring system and low toxicity for higher vertebrates, including human beings .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth, specifically Klebsiella pneumoniae and Staphylococcus hominis . This suggests that the compound could be used as a potential antibacterial agent.
Future Directions
properties
IUPAC Name |
7,8-dimethoxy-2-(3-methylanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S/c1-10-5-4-6-11(7-10)19-17-21-22-16(23)12-8-14(24-2)15(25-3)9-13(12)20-18(22)26-17/h4-9H,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSHJWQSKYEKSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NN3C(=O)C4=CC(=C(C=C4N=C3S2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7,8-dimethoxy-2-[(3-methylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one |
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